

Spectroscopic Analysis of Chloromethyldimethylisopropoxysilane: A Technical Guide

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Compound of Interest

Compound Name:

Chloromethyldimethylisopropoxysilane

Cat. No.:

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Chloromethyldimethylisopropoxysilane** (CAS No. 18171-11-4). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and spectral data from analogous organosilicon compounds. Detailed, standardized experimental protocols for obtaining this data are also provided for researchers equipped to perform in-house analysis. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and materials science who are interested in the characterization of this compound.

Introduction

Chloromethyldimethylisopropoxysilane is a versatile organosilicon compound with potential applications in various fields, including its use as a derivatizing agent in organic synthesis and as a component in the development of new materials. Its structure, featuring a reactive chloromethyl group and a hydrolyzable isopropoxy group, allows for a range of chemical transformations. Accurate spectroscopic data is crucial for its identification, purity assessment,

and for monitoring its reactions. This guide provides an in-depth, albeit predictive, analysis of its key spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Chloromethyldimethylisopropoxysilane**. These predictions are derived from established principles of spectroscopy and by comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Chloromethyldimethylisopropoxysilane**

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------------------------|
| ~3.8 - 4.0 | Septet | 1H | $-\text{OCH}(\text{CH}_3)_2$ |
| ~2.8 | Singlet | 2H | $-\text{CH}_2\text{Cl}$ |
| ~1.2 | Doublet | 6H | $-\text{OCH}(\text{CH}_3)_2$ |
| ~0.2 | Singlet | 6H | $-\text{Si}(\text{CH}_3)_2$ |

Table 2: Predicted ^{13}C NMR Data for **Chloromethyldimethylisopropoxysilane**

| Chemical Shift (ppm) | Assignment |
|----------------------|------------------------------|
| ~65 | $-\text{OCH}(\text{CH}_3)_2$ |
| ~30 | $-\text{CH}_2\text{Cl}$ |
| ~25 | $-\text{OCH}(\text{CH}_3)_2$ |
| ~5 | $-\text{Si}(\text{CH}_3)_2$ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Chloromethyldimethylisopropoxysilane**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 2970 - 2850 | Strong | C-H stretch (alkyl) |
| 1260 - 1250 | Strong | Si-CH ₃ symmetric deformation |
| 1100 - 1000 | Strong | Si-O-C stretch |
| 840 - 790 | Strong | Si-C stretch and CH ₃ rock on Si |
| ~700 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Chloromethyldimethylisopropoxysilane** (Electron Ionization)

| m/z | Predicted Fragment |
|---------|--|
| 166/168 | [M] ⁺ (Molecular Ion) |
| 151/153 | [M - CH ₃] ⁺ |
| 121 | [M - OCH(CH ₃) ₂] ⁺ |
| 107 | [M - CH ₂ Cl - CH ₃] ⁺ |
| 73 | [Si(CH ₃) ₃] ⁺ (from rearrangement) |
| 59 | [OCH(CH ₃) ₂] ⁺ |

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data for a liquid sample such as **Chloromethyldimethylisopropoxysilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Chloromethyldimethylisopropoxysilane** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][2]
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. A standard acquisition may involve 16-32 scans.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Process the acquired data (Fourier transform, phase correction, and baseline correction).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of **Chloromethyldimethylisopropoxysilane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4][5][6]
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.[3][5][6]

- Ensure there are no air bubbles in the film.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

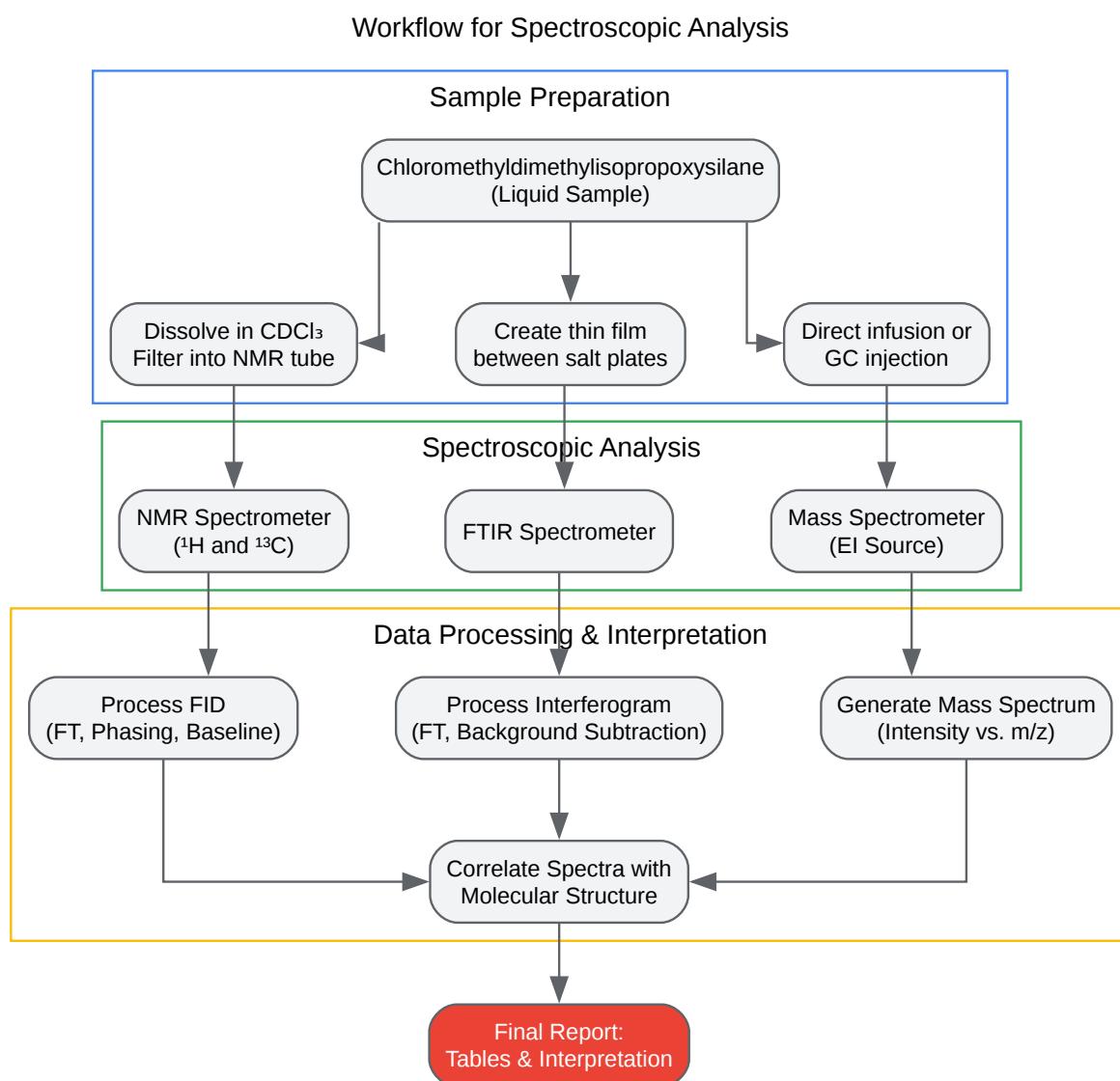
Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid like **Chloromethyldimethylisopropoxysilane**, direct injection or infusion via a syringe pump into the ion source is a suitable method.
 - Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization and Analysis (Electron Ionization - EI):
 - The sample is vaporized in the ion source.
 - A beam of electrons, typically at 70 eV, bombards the gaseous molecules.[7][8][9]
 - This causes ionization and fragmentation of the molecule.
 - The resulting positively charged ions are accelerated into the mass analyzer.
- Data Acquisition:
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

- The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Chloromethyldimethylisopropoxysilane**.



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Caption: Workflow for the spectroscopic analysis of a liquid sample.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **Chloromethyldimethylisopropoxysilane**, which can aid in its initial characterization. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data. The combination of predicted data and standardized methodologies presented herein serves as a crucial starting point for any research, development, or quality control activities involving this compound. It is strongly recommended that experimental data be acquired to validate and refine these predictions for any critical applications.

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